![molecular formula C10H16N3O7P B12923359 2'-Deoxycytidine 5'-(methyl hydrogen phosphate) CAS No. 14522-24-8](/img/structure/B12923359.png)
2'-Deoxycytidine 5'-(methyl hydrogen phosphate)
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Overview
Description
The compound ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl methyl hydrogen phosphate is a complex organic molecule It is characterized by its unique structure, which includes a pyrimidine ring, a tetrahydrofuran ring, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl methyl hydrogen phosphate typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the formation of the tetrahydrofuran ring. The final step involves the introduction of the phosphate group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and efficiency. The industrial production methods also incorporate purification steps, such as crystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl methyl hydrogen phosphate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications across different domains:
Molecular Biology and Genetics
- DNA Methylation Studies : The compound plays a crucial role in DNA methylation processes, which are essential for gene expression regulation. It is utilized in epigenetic studies to understand how methylation affects gene activity and cellular functions .
- PCR and Sequencing Techniques : Modified nucleotides, including this compound, are used in polymerase chain reaction (PCR) to enhance the efficiency and specificity of DNA amplification. They can also improve the resolution of sequencing techniques by providing better incorporation patterns during synthesis .
Application | Description |
---|---|
DNA Methylation Studies | Investigating gene expression regulation |
PCR and Sequencing | Enhancing amplification and sequencing accuracy |
Therapeutic Applications
- Cancer Treatment : Research indicates that 2'-deoxycytidine 5'-(methyl hydrogen phosphate) has potential therapeutic significance in treating various cancers by modulating gene expression through methylation changes. It acts as a DNA methyltransferase inhibitor, promoting demethylation processes that can reactivate silenced tumor suppressor genes .
- Neurodegenerative Disorders : The compound's ability to influence gene expression also extends to neurodegenerative diseases, where it may help in understanding disease mechanisms and developing new therapeutic strategies .
Biochemical Research
- Stability Studies : Stability evaluations of the compound have shown that it remains stable under various conditions, making it suitable for long-term studies in biochemical research. For instance, it has been found stable in hydrolyzed calf thymus DNA for extended periods at low temperatures .
Therapeutic Area | Mechanism |
---|---|
Cancer Treatment | Reactivating tumor suppressor genes |
Neurodegenerative Disorders | Modulating gene expression |
Case Study 1: Impact on Gene Expression
A study demonstrated that treatment with 2'-deoxycytidine 5'-(methyl hydrogen phosphate) led to significant changes in the expression levels of genes associated with obesity-related pathways. This was evidenced by increased browning of white adipocytes through demethylation processes influenced by the compound .
Case Study 2: Stability Evaluation
In another study assessing the stability of modified nucleotides, it was found that 2'-deoxycytidine 5'-(methyl hydrogen phosphate) exhibited remarkable stability over time when stored under optimal conditions. This characteristic is vital for its application in long-term experiments and therapeutic formulations .
Mechanism of Action
The mechanism by which ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl methyl hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and tetrahydrofuran derivatives, such as:
- **(2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate
- **(2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
Uniqueness
What sets ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl methyl hydrogen phosphate apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Biological Activity
2'-Deoxycytidine 5'-(methyl hydrogen phosphate) is a modified nucleoside that has garnered attention in molecular biology and medicinal chemistry due to its potential biological activities. This compound is a derivative of deoxycytidine, where a methyl group is attached to the phosphate moiety, influencing its stability, incorporation into DNA, and interaction with various biological targets.
- Molecular Formula : C10H14N3O5P
- Molecular Weight : 299.21 g/mol
- CAS Number : 14522-24-8
The methyl hydrogen phosphate modification alters the physicochemical properties of the nucleoside, potentially impacting its biological function.
The biological activity of 2'-deoxycytidine 5'-(methyl hydrogen phosphate) can be attributed to its role as a nucleotide analog. This compound can be incorporated into DNA during replication, potentially leading to altered gene expression or inhibition of normal cellular processes.
Incorporation into DNA
Studies have shown that nucleotide analogs can be incorporated into DNA by polymerases, affecting the fidelity of DNA replication and repair mechanisms. For example, the incorporation of 5-methyl-2'-deoxycytidine into DNA has demonstrated protective effects against exonuclease cleavage, indicating a potential for enhanced stability in genetic material .
Antiproliferative Effects
Research indicates that modified nucleosides can exhibit antiproliferative properties against various cancer cell lines. For instance, studies have reported that compounds similar to 2'-deoxycytidine derivatives can inhibit tumor growth by interfering with microtubule dynamics or inducing cell cycle arrest . The specific antiproliferative activity of 2'-deoxycytidine 5'-(methyl hydrogen phosphate) has not been extensively characterized; however, its structural similarities to known active compounds suggest potential efficacy.
Stability Studies
A significant aspect of the biological activity of nucleotide analogs is their stability under physiological conditions. A study evaluating the stability of 5-methyl-2'-deoxycytidine revealed that it remained stable in hydrolyzed and nonhydrolyzed calf thymus DNA for extended periods at low temperatures . This stability is crucial for therapeutic applications where prolonged action is desired.
Case Study 1: Antitumor Activity
In a comparative study on the effects of various nucleoside analogs on cancer cell lines, it was found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics. Although specific data on 2'-deoxycytidine 5'-(methyl hydrogen phosphate) were not reported, related compounds showed promising results in inhibiting proliferation in cancer models .
Case Study 2: Exonuclease Resistance
Another investigation focused on the incorporation patterns of modified nucleotides into DNA and their resistance to enzymatic degradation. The study demonstrated that analogs like 5-methyl-2'-deoxycytidine conferred resistance against exonuclease activity, suggesting similar potential for 2'-deoxycytidine 5'-(methyl hydrogen phosphate) .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Antiproliferative Activity (IC50) | Stability in DNA |
---|---|---|---|
2'-Deoxycytidine | C9H13N3O4 | Varies by cell line | Stable |
5-Methyl-2'-deoxycytidine | C10H13N3O4 | Low μM range | High |
2'-Deoxycytidine 5'-(methyl hydrogen phosphate) | C10H14N3O5P | Not extensively reported | Expected high |
Properties
CAS No. |
14522-24-8 |
---|---|
Molecular Formula |
C10H16N3O7P |
Molecular Weight |
321.22 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl methyl hydrogen phosphate |
InChI |
InChI=1S/C10H16N3O7P/c1-18-21(16,17)19-5-7-6(14)4-9(20-7)13-3-2-8(11)12-10(13)15/h2-3,6-7,9,14H,4-5H2,1H3,(H,16,17)(H2,11,12,15)/t6-,7+,9+/m0/s1 |
InChI Key |
KGHBVTLXULRLRO-LKEWCRSYSA-N |
Isomeric SMILES |
COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O |
Canonical SMILES |
COP(=O)(O)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O |
Origin of Product |
United States |
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